molecular formula C9H8NNaO3S B13184773 Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

Cat. No.: B13184773
M. Wt: 233.22 g/mol
InChI Key: GJZAOWGDUURBQZ-UHFFFAOYSA-M
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Description

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a heterocyclic organic compound featuring an indole core substituted with a methyl group at position 1, a ketone at position 2, and a sulfinate (-SO₂⁻Na⁺) group at position 3. This sodium salt form enhances aqueous solubility, making it suitable for synthetic and pharmaceutical applications.

Properties

Molecular Formula

C9H8NNaO3S

Molecular Weight

233.22 g/mol

IUPAC Name

sodium;1-methyl-2-oxo-3H-indole-5-sulfinate

InChI

InChI=1S/C9H9NO3S.Na/c1-10-8-3-2-7(14(12)13)4-6(8)5-9(10)11;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

GJZAOWGDUURBQZ-UHFFFAOYSA-M

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach involves the introduction of the sulfinate group into a 1-methyl-2-oxo-2,3-dihydro-1H-indole scaffold. The general method includes:

  • Starting Material: 1-methyl-2-oxo-2,3-dihydro-1H-indole (also known as 1-methyl oxindole).
  • Sulfinate Source: Sodium sulfinate salts (e.g., sodium sulfinate, sodium bisulfite).
  • Reaction Conditions: The reaction typically proceeds in a polar solvent system, often aqueous or mixed aqueous-organic solvents, under controlled temperatures ranging from ambient to elevated (around 60–80 °C) to promote sulfinate substitution.
  • Catalysts/Additives: Phase-transfer catalysts or mild bases may be employed to facilitate the nucleophilic substitution on the indole ring or its derivatives.

This method relies on nucleophilic attack by the sulfinate ion on an activated position of the indole ring, commonly at the 5-position, which is electronically favorable for substitution due to resonance and electronic effects of the keto group at position 2.

Industrial Scale Preparation

For industrial production, continuous flow reactors are often utilized to optimize reaction kinetics, yield, and product purity. The process involves:

  • Dissolution of starting materials in purified water or aqueous solvent mixtures.
  • Controlled heating with stirring to ensure complete reaction.
  • Use of pH regulators (e.g., sodium hydroxide solutions) to maintain optimal conditions for sulfinate incorporation.
  • Post-reaction purification steps such as crystallization under cooled conditions (2–6 °C) to isolate the sodium salt.
  • Drying under vacuum at moderate temperatures (~50 °C) to obtain a high-purity crystalline product.

The industrial process aims for reaction yields above 90% and product purity exceeding 99%, suitable for pharmaceutical and research-grade applications.

Alternative Synthetic Approaches

Some literature reports suggest multi-step synthetic routes involving:

  • Alkylation of indole derivatives to introduce the methyl group at nitrogen.
  • Hydroxylation or oxidation steps to install the 2-oxo group.
  • Subsequent sulfinate group introduction through nucleophilic substitution or sulfonation reactions.
  • Use of phase-transfer catalysts and mild bases to improve yields and selectivity.

These methods often involve intermediate purification steps such as flash chromatography or recrystallization to isolate intermediates before final sulfinate salt formation.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material 1-methyl-2-oxo-2,3-dihydro-1H-indole Commercially available or synthesized
Sulfinate Source Sodium sulfinate, sodium bisulfite Used as sodium salt for nucleophilicity
Solvent Water, aqueous-organic mixtures (e.g., MeOH/H2O, CH2Cl2/H2O) Polar solvents facilitate reaction
Temperature 25–80 °C Elevated temperatures improve yield
Reaction Time 30 minutes to several hours Depends on scale and conditions
pH Control pH 6.0–7.0 (using NaOH or buffers) Critical for sulfinate stability
Purification Crystallization at 2–6 °C, vacuum drying at ~50 °C Ensures high purity (>99%)
Yield >90% Industrially optimized

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The indole ring can interact with biological receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The sulfinate group (-SO₂⁻) distinguishes this compound from sulfonamides (-SO₂NH₂), sulfonyl chlorides (-SO₂Cl), and sulfonyl fluorides (-SO₂F). Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key References
Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate (Target) C₉H₈NNaO₃S ~241.22 Sulfinate (-SO₂⁻Na⁺)
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide C₈H₈N₂O₃S 228.23 Sulfonamide (-SO₂NH₂)
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₆ClNO₃S 267.68 Sulfonyl chloride (-SO₂Cl)
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride C₉H₈FNO₃S 229.23 Sulfonyl fluoride (-SO₂F)
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride C₉H₆ClNO₄S 259.67 Sulfonyl chloride (-SO₂Cl)

Key Observations :

  • Sulfinate vs. Sulfonamide : The sulfinate group (oxidized at S⁺³) is less electrophilic than sulfonamides (S⁺⁶), making it more nucleophilic and suitable for reductive or coupling reactions .
  • Sulfinate vs. Sulfonyl Halides : Sulfonyl chlorides/fluorides are highly reactive intermediates for introducing sulfonate groups, whereas sulfinates are stable salts used in final products or mild reaction conditions .

Physicochemical Properties

  • Solubility : Sodium sulfinates exhibit high water solubility compared to neutral sulfonamides or hydrophobic sulfonyl chlorides .
  • Stability : Sulfinates are less prone to hydrolysis than sulfonyl halides but more reactive than sulfonamides. For instance, sulfonyl chlorides in require careful handling under anhydrous conditions .

Pharmacological and Industrial Relevance

  • Sulfinates: Potential roles as intermediates in antiviral or anticancer agents, inferred from structurally related compounds in .
  • Sulfonamides : Direct applications in therapeutics (e.g., diuretics, antibiotics) due to their bioactivity .
  • Sulfonyl Chlorides/Fluorides : Primarily used in chemical synthesis; for example, highlights their use in materials science for functionalizing polymers .

Biological Activity

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its indole scaffold with a sulfinyl group that may influence its biological activity. The molecular formula is C9H10N2O3SC_9H_10N_2O_3S, and its structure includes a methyl group at the nitrogen position and a sulfinyl moiety at the 5-position of the indole ring.

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various leukemia cell lines. The following table summarizes the inhibitory concentration (IC50) values observed in different studies:

Cell Line IC50 (μM) Reference
K5628
HL6012
Jurkat6
U937>50
U266>50

The compound displayed significant antiproliferative activity against K562 and Jurkat cell lines, with IC50 values comparable to standard reference drugs. Notably, it showed selectivity for cancer cells over normal peripheral blood mononuclear cells, indicating a favorable safety profile.

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation.

In one study, the compound was evaluated for its effect on platelet activation and intracellular signaling in platelets, where it was found to inhibit Syk-mediated signaling pathways. This suggests potential roles beyond direct cytotoxicity, possibly involving modulation of immune responses or platelet function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antileukemic Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of human myeloid leukemia cell lines (K562 and HL60) while showing lower toxicity to normal lymphocytes (IC50 > 50 μM). This selectivity index indicates a promising candidate for targeted cancer therapies .
  • Platelet Function Modulation : Research indicated that this compound could modulate platelet responses by inhibiting Syk kinase activity. This finding opens avenues for exploring its use in thrombotic disorders or conditions where platelet activation is detrimental .

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